molecular formula C14H12FN3OS B5706733 2-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide CAS No. 428443-83-8

2-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide

Cat. No.: B5706733
CAS No.: 428443-83-8
M. Wt: 289.33 g/mol
InChI Key: LSBJMFQYCFODQI-UHFFFAOYSA-N
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Description

2-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is a chemical compound with the molecular formula C₁₄H₁₂FN₃OS and a molecular weight of 289.328 g/mol . This compound is characterized by the presence of a fluorine atom, a pyridine ring, and a benzamide moiety, making it an interesting subject for various chemical and biological studies.

Chemical Reactions Analysis

2-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant activity in modulating cellular processes.

Comparison with Similar Compounds

Properties

IUPAC Name

2-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3OS/c1-9-6-7-16-12(8-9)17-14(20)18-13(19)10-4-2-3-5-11(10)15/h2-8H,1H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBJMFQYCFODQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355459
Record name STK174150
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428443-83-8
Record name STK174150
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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